N-Acetylmuramyl-L-alanyl-L-isoglutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylmuramyl-L-alanyl-L-isoglutamine, also known as muramyl dipeptide, is a synthetic compound derived from the peptidoglycan of bacterial cell walls. It is recognized for its immunostimulatory properties and serves as a minimal structural unit capable of eliciting an immune response. This compound has been extensively studied for its role in enhancing the body’s defense mechanisms against infections and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylmuramyl-L-alanyl-L-isoglutamine typically involves multiple steps. One common method starts with the preparation of α-phenyl-D-glucosaminide peracetate, which is obtained by fusing β-D-glucosamine pentaacetate with phenol and zinc chloride, followed by deacetylation. The α-phenyl-N-acetylglucosaminide is then converted into 4,6-O-isopropylidene-N-acetyl-D-muramic acid α-phenylglycoside. This intermediate is condensed with L-alanyl-D-isoglutamine benzyl ether using the activated ester method. Sequential removal of glycopeptide protecting groups via acid hydrolysis and catalytic hydrogenolysis yields the target product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis and purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Acetylmuramyl-L-alanyl-L-isoglutamine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and sugar derivatives.
Condensation: It can participate in condensation reactions to form larger glycopeptide structures.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Condensation: Activated esters, coupling agents like dicyclohexylcarbodiimide (DCC).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Amino acids (L-alanine, L-isoglutamine), N-acetylmuramic acid.
Condensation: Larger glycopeptide molecules.
Oxidation and Reduction: Modified derivatives of the original compound.
Scientific Research Applications
N-Acetylmuramyl-L-alanyl-L-isoglutamine has a wide range of scientific research applications:
Immunology: It is used as an immunostimulant to enhance the body’s immune response, particularly in vaccine adjuvants.
Neuroscience: The compound has been studied for its neurotrophic effects, promoting neural development and regeneration.
Cancer Research: It is investigated for its potential in antitumor therapies, enhancing the efficacy of other anticancer agents.
Infectious Diseases: The compound is used to study the immune response to bacterial infections and to develop new antimicrobial therapies.
Mechanism of Action
N-Acetylmuramyl-L-alanyl-L-isoglutamine exerts its effects by interacting with the immune system. It binds to specific receptors on immune cells, such as macrophages and dendritic cells, triggering a cascade of signaling pathways. This interaction leads to the production of cytokines like interleukin-1 and tumor necrosis factor, which enhance the body’s immune response. The compound also promotes the activation and proliferation of T-cells, further boosting the immune system’s ability to fight infections and diseases .
Comparison with Similar Compounds
N-Acetylmuramyl-L-alanyl-D-isoglutamine: A stereoisomer with similar immunostimulatory properties.
N-Acetylmuramyl-L-alanyl-L-glutamine: Another derivative with slight variations in its amino acid composition.
N-Acetylmuramyl-L-alanyl-L-isoglutaminyl-L-cysteine: A derivative with an additional cysteine residue, enhancing its immunomodulatory effects.
Uniqueness: N-Acetylmuramyl-L-alanyl-L-isoglutamine is unique due to its specific configuration and ability to elicit a strong immune response with minimal structural complexity. Its effectiveness as an immunostimulant and its versatility in various research applications make it a valuable compound in scientific studies .
Properties
Molecular Formula |
C19H32N4O11 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[acetyl-[(3R,4R,5S,6R)-3-amino-4-[(1R)-1-carboxyethoxy]-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C19H32N4O11/c1-7(17(30)22-10(16(21)29)4-5-12(26)27)23(9(3)25)18-13(20)15(33-8(2)19(31)32)14(28)11(6-24)34-18/h7-8,10-11,13-15,18,24,28H,4-6,20H2,1-3H3,(H2,21,29)(H,22,30)(H,26,27)(H,31,32)/t7-,8+,10-,11+,13+,14+,15+,18?/m0/s1 |
InChI Key |
JLUXOCLCUOPGIV-ODNGNKHWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N)N(C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H](C)C(=O)O)N)C(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)N(C1C(C(C(C(O1)CO)O)OC(C)C(=O)O)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.